2,2',4,4'-Tetrahydroxybenzophenone
Overview
Description
2,2’,4,4’-Tetrahydroxybenzophenone, with the chemical formula C13H10O5 and CAS registry number 131-55-5, is a compound primarily utilized as a UV filter in various cosmetic and sunscreen products . This compound is known for its ability to absorb ultraviolet (UV) light, making it an essential ingredient in products designed to protect against UV radiation.
Mechanism of Action
Target of Action
2,2’,4,4’-Tetrahydroxybenzophenone primarily targets the enzyme tyrosinase , which plays a crucial role in melanin production. Tyrosinase catalyzes the oxidation of tyrosine to DOPA and subsequently to DOPAquinone, which are key steps in the melanin biosynthesis pathway .
Mode of Action
This compound acts as a weak inhibitor of tyrosinase . It competes with the natural substrates of tyrosinase, thereby hindering the enzyme’s ability to catalyze the hydroxylation process necessary for melanin formation. Additionally, it promotes the conversion of dopachrome to melanin, accelerating this specific step in the pathway .
Biochemical Pathways
2,2’,4,4’-Tetrahydroxybenzophenone affects the melanin biosynthesis pathway . By inhibiting tyrosinase, it reduces the production of DOPA and DOPAquinone, leading to decreased melanin synthesis. Its promotion of dopachrome conversion to melanin partially offsets this inhibition, resulting in a complex modulation of melanin production .
Pharmacokinetics
The compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
Result of Action
At the molecular level, the inhibition of tyrosinase leads to reduced melanin synthesis, which can result in lighter skin pigmentation.
Biochemical Analysis
Biochemical Properties
2,2’,4,4’-Tetrahydroxybenzophenone plays a significant role in biochemical reactions, particularly in the context of UV protection. It interacts with enzymes such as tyrosinase, which is involved in melanin synthesis. The compound acts as a weak inhibitor of tyrosinase, hindering the hydroxylation process necessary for melanin production . Additionally, it promotes the conversion of dopachrome to melanin, thereby influencing the melanin biosynthesis pathway . These interactions highlight the compound’s dual role in both inhibiting and promoting specific steps in melanin production.
Cellular Effects
The effects of 2,2’,4,4’-Tetrahydroxybenzophenone on various cell types and cellular processes are multifaceted. In coral cells, for instance, the compound has been shown to induce bleaching and necrosis under light exposure . It also exhibits genotoxic effects, causing DNA damage and apoptosis in coral planulae . In mammalian cells, 2,2’,4,4’-Tetrahydroxybenzophenone can disrupt endocrine functions by mimicking estrogen, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential impact on both marine and terrestrial organisms.
Molecular Mechanism
At the molecular level, 2,2’,4,4’-Tetrahydroxybenzophenone exerts its effects through various mechanisms. It binds to the active site of tyrosinase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydroxylation of tyrosine to produce melanin. Additionally, the compound’s interaction with dopachrome accelerates melanin synthesis . The compound’s ability to generate reactive oxygen species (ROS) upon UV exposure further contributes to its molecular effects, leading to oxidative stress and potential cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’-Tetrahydroxybenzophenone can vary over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to UV light . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects. Long-term studies have shown that continuous exposure to the compound can result in cumulative DNA damage and oxidative stress in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts in experimental settings.
Dosage Effects in Animal Models
The effects of 2,2’,4,4’-Tetrahydroxybenzophenone in animal models are dose-dependent. At low doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity . In ovariectomized rats, for example, varying dosages of the compound have been shown to alter serum hormone levels, gene expression, and metabolic parameters . High doses can cause endocrine disruption, DNA damage, and other toxic effects, emphasizing the need for careful dosage considerations in both research and practical applications.
Metabolic Pathways
2,2’,4,4’-Tetrahydroxybenzophenone is involved in several metabolic pathways, primarily related to its role as a UV filter. The compound undergoes biotransformation in the body, resulting in the formation of glucuronide and sulfate conjugates . These metabolites are primarily excreted through the urine. The compound’s interaction with enzymes such as tyrosinase also places it within the melanin biosynthesis pathway . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 2,2’,4,4’-Tetrahydroxybenzophenone is transported and distributed through various mechanisms. It can bind to transport proteins such as human serum albumin, facilitating its distribution in the bloodstream . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can exert its effects over time . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential long-term effects.
Subcellular Localization
The subcellular localization of 2,2’,4,4’-Tetrahydroxybenzophenone can influence its activity and function. The compound is known to localize in the cytoplasm and can interact with various organelles, including the endoplasmic reticulum and mitochondria . Its presence in these organelles can affect cellular processes such as protein synthesis and energy metabolism. Additionally, the compound’s ability to generate ROS upon UV exposure can lead to oxidative damage in specific subcellular compartments . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’-Tetrahydroxybenzophenone can be achieved through several methods. One common approach involves the condensation of resorcinol dimethyl ether with phosgene in the presence of anhydrous aluminum chloride and a suitable solvent, such as chlorinated hydrocarbons . Another method includes the reaction of 2,4-dihydroxybenzoic acid with resorcinol in the presence of phosphorus oxychloride and zinc chloride, followed by hydrolysis and crystallization .
Industrial Production Methods: Industrial production methods for 2,2’,4,4’-Tetrahydroxybenzophenone typically involve large-scale synthesis using the aforementioned chemical reactions. The process includes steps such as refluxing the reaction mixture, cooling, filtration, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,4,4’-Tetrahydroxybenzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- Oxybenzone
- 4,4’-Dihydroxybenzophenone
- 4-Hydroxybenzophenone
Comparison: 2,2’,4,4’-Tetrahydroxybenzophenone stands out due to its four hydroxyl groups, which enhance its UV-absorbing capabilities compared to other benzophenone derivatives. This unique structure allows it to provide superior protection against UV radiation, making it a preferred choice in applications requiring high UV stability .
Properties
IUPAC Name |
bis(2,4-dihydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRYSGJLQFHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041306 | |
Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
491 °C | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/cu cm at 25 °C | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles, Light yellow powder | |
CAS No. |
131-55-5 | |
Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzophenone-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4'-tetrahydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOPHENONE-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198.8 °C | |
Record name | Benzophenone-2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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